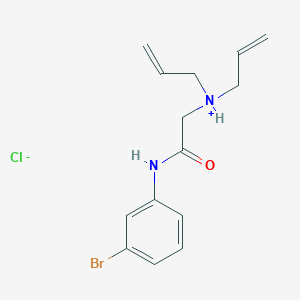
3'-Bromo-2-diallylaminoacetanilide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Bromo-2-diallylaminoacetanilide hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom, an allyl group, and an aminoacetanilide moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Bromo-2-diallylaminoacetanilide hydrochloride typically involves multiple steps, starting with the bromination of 2-diallylaminoacetanilide. The reaction conditions for bromination usually require the use of bromine in an inert solvent, such as dichloromethane, under controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow chemistry can enhance the efficiency and safety of the process, allowing for the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3'-Bromo-2-diallylaminoacetanilide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-diallylaminoacetanilide.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like zinc dust or sodium borohydride are often used.
Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be employed for substitution reactions.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 2-diallylaminoacetanilide
Substitution: Hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
3'-Bromo-2-diallylaminoacetanilide hydrochloride has found applications in various scientific research areas, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3'-Bromo-2-diallylaminoacetanilide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom can act as a halogenating agent, facilitating the formation of reactive intermediates that can further react with biological molecules. The allyl group and aminoacetanilide moiety contribute to the compound's ability to bind to receptors and enzymes, modulating their activity.
Comparación Con Compuestos Similares
3'-Bromo-2-diallylaminoacetanilide hydrochloride is unique due to its specific structural features. Similar compounds include:
2-Bromoacetanilide: Lacks the allyl group, resulting in different reactivity and biological activity.
3'-Bromoacetanilide: Similar bromine position but different amino group placement.
2-Diallylaminoacetanilide: Does not contain a bromine atom, leading to different chemical properties.
Propiedades
Número CAS |
21340-43-2 |
|---|---|
Fórmula molecular |
C14H18BrClN2O |
Peso molecular |
345.66 g/mol |
Nombre IUPAC |
[2-(3-bromoanilino)-2-oxoethyl]-bis(prop-2-enyl)azanium;chloride |
InChI |
InChI=1S/C14H17BrN2O.ClH/c1-3-8-17(9-4-2)11-14(18)16-13-7-5-6-12(15)10-13;/h3-7,10H,1-2,8-9,11H2,(H,16,18);1H |
Clave InChI |
WRXNLOHLMOLHAK-UHFFFAOYSA-N |
SMILES canónico |
C=CC[NH+](CC=C)CC(=O)NC1=CC(=CC=C1)Br.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


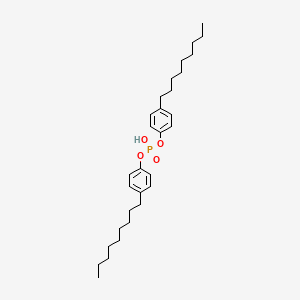
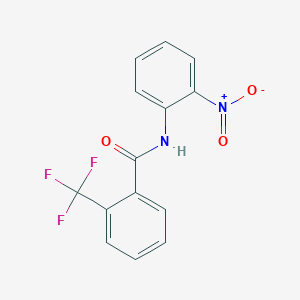
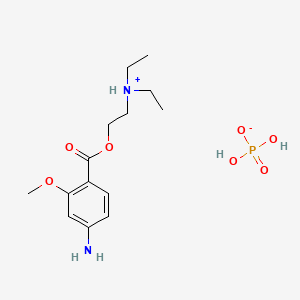


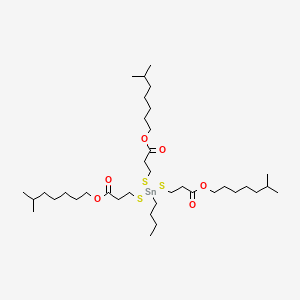
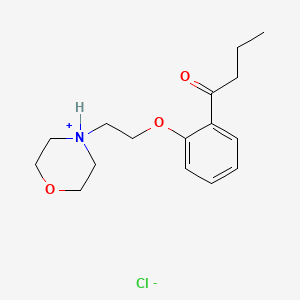
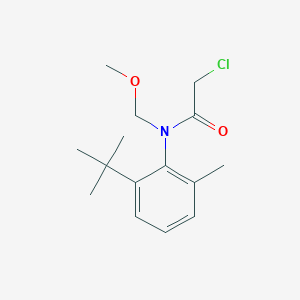
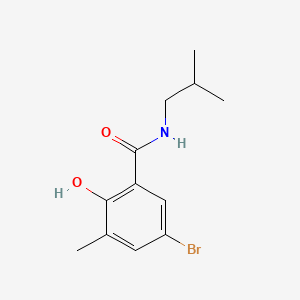
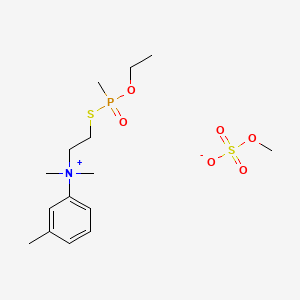
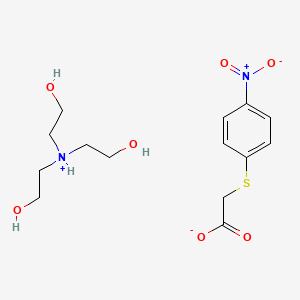


![4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B15343538.png)
